Researchers requiring a cost-effective, water-soluble chiral selector for enantiomeric separations often face limited options with verified (2R,3R) stereochemistry. Dipotassium L-tartrate (CAS 921-53-9) fills this gap with native chirality and food-grade purity.
• Native (2R,3R) configuration ensures reliable chiral recognition in HPLC and capillary electrophoresis mobile phases
• 226 g/L water solubility (20 °C) and near-neutral pH (7.0-8.5) enable rapid, buffer-free method development
• ≥99% assay meets both analytical and preparative-scale needs; E336(ii) regulatory clearance supports food, pharma, and winemaking applications
• Bulk supply chain: 50,000 kg/month manufacturing capacity with 1 kg minimum order; ambient shipping reduces logistics cost
Molecular FormulaC4H4K2O6
Molecular Weight226.27 g/mol
Cat. No.B15135473
⚠ Attention: For research use only. Not for human or veterinary use.
Dipotassium Tartrate: Identity and Regulatory Baseline
Dipotassium (2R,3R)-2,3-dihydroxybutanedioate, commonly known as dipotassium tartrate or potassium L‑tartrate, is the dipotassium salt of L‑(+)‑tartaric acid. It is assigned CAS 921‑53‑9 and food additive code E 336(ii) [1][2]. The compound is a white, crystalline solid with a molecular formula of C₄H₄K₂O₆ (molar mass 226.27 g·mol⁻¹) and a monoclinic crystal structure. Its aqueous solutions are nearly neutral (pH 7.0–8.5), and it is highly soluble in water (226 g·L⁻¹ at 20 °C) while being practically insoluble in ethanol . As a chiral molecule possessing two stereogenic centres in the (2R,3R) configuration, it is the naturally occurring enantiomer and serves as a key building block in chiral chemistry and as a food‑grade acidity regulator [3].
Although dipotassium tartrate belongs to the tartrate family of food additives and chemical intermediates, substitution with other in‑class compounds—such as sodium tartrate (E 335), potassium sodium tartrate (E 337), or potassium bitartrate (cream of tartar)—is not straightforward. The choice of cation (K⁺ vs. Na⁺) directly alters ionic conductivity, solubility, and buffering capacity, while the degree of neutralisation (monopotassium vs. dipotassium) dictates the solution pH and the compound’s ability to act as an acidity regulator or chiral resolving agent [1][2]. Furthermore, the (2R,3R) stereochemistry is critical for chiral recognition in enantiomeric separations; the racemic or meso forms exhibit markedly different selectivity and are not suitable replacements . Regulatory distinctions also exist, as dipotassium tartrate is specifically designated E 336(ii), with separate purity specifications and usage limits compared to E 335, E 336(i), or E 337 [3].
Cation mismatch alters ionic properties
Sodium or ammonium tartrates exhibit different conductivity and buffering capacity; direct replacement may shift performance.
Degree of neutralisation changes pH profile
Monopotassium bitartrate (E 336(i)) is acidic; dipotassium salt provides near‑neutral pH, critical for pH‑sensitive workflows.
Racemic or meso‑tartrate lacks enantioselectivity required for chiral separations; (2R,3R) form is non‑substitutable.
Regulatory designation differs among tartrate salts
E 336(ii) has distinct purity specifications and usage limits vs. E 335, E 336(i), or E 337; compliance may not transfer.
[1] EFSA Panel on Food Additives and Flavourings (FAF). (2020). Re‐evaluation of l(+)‐tartaric acid (E 334), sodium tartrates (E 335), potassium tartrates (E 336), potassium sodium tartrate (E 337) and calcium tartrate (E 354) as food additives. EFSA Journal, 18(3), e06030. View Source
[2] Bester-Rogac, M., Neueder, R., Barthel, J., & Apelblat, A. (1997). Conductivity studies on aqueous solutions of stereoisomers of tartaric acids and tartrates. Part I. Alkali metal and ammonium tartrates. Journal of Solution Chemistry, 26, 127–134. View Source
[3] European Commission. (2012). Commission Regulation (EU) No 231/2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008. View Source
Dipotassium Tartrate vs. Key Comparators
Aqueous pH: Dipotassium vs. Monopotassium Tartrate
Dipotassium tartrate (E 336(ii)) provides a near‑neutral aqueous environment, whereas the monopotassium salt (potassium bitartrate, E 336(i)) is distinctly acidic. This difference is critical when a neutral or mildly alkaline pH is required without the addition of separate buffering agents .
Potassium bitartrate (E 336(i)): pH 3.4 (1% solution, 30 °C)
Quantified Difference
3.6 – 5.6 pH units higher (more neutral/alkaline)
Conditions
1% w/v aqueous solution at ambient temperature
Why This Matters
Procurement of dipotassium tartrate instead of bitartrate is essential for formulations where acidic character would destabilise the product or alter sensory properties.
Food AdditiveAcidity RegulatorBuffer
Water Solubility: Dipotassium vs. Monopotassium Tartrate
Dipotassium tartrate is highly water‑soluble, whereas potassium bitartrate is only sparingly soluble. This large solubility differential governs the selection of the appropriate tartrate salt for applications ranging from winemaking to the preparation of homogeneous reaction mixtures .
When a homogeneous, concentrated tartrate solution is required (e.g., in liquid chromatography mobile phases or wine acidification), only the dipotassium salt delivers the necessary solubility.
FormulationOenologyChiral Separation
Conductivity: Potassium vs. Sodium and Ammonium Salts
The limiting equivalent conductivity of the tartrate anion is influenced by the nature of the accompanying cation. Dipotassium tartrate exhibits a higher equivalent conductivity than its disodium and diammonium counterparts, reflecting the superior mobility of the potassium ion in aqueous solution [1].
ConductivityCross-study
λ∞ ~125–130 S·cm²·mol⁻¹
5–20% higher than Na⁺/NH₄⁺ salts
Higher ionic mobility may benefit electroanalytical setups.
In electroanalytical or conductivity‑based applications, dipotassium tartrate provides a higher intrinsic signal and lower electrical resistance than sodium‑based alternatives.
ConductivityElectrochemistrySolution Chemistry
[1] Bester-Rogac, M., Neueder, R., Barthel, J., & Apelblat, A. (1997). Conductivity studies on aqueous solutions of stereoisomers of tartaric acids and tartrates. Part I. Alkali metal and ammonium tartrates. Journal of Solution Chemistry, 26, 127–134. View Source
Nerve Block: Equivalent to Citrate, Superior to Oxalate
In an in vitro model of action potential conduction in rat spinal nerves, dipotassium tartrate demonstrated equipotency to potassium citrate and significantly greater efficacy than potassium oxalate in attenuating compound action potentials [1].
Nerve BlockHead-to-head
Equipotent to K⁺ citrate; higher response than oxalate
Rat spinal nerve preparation, 8–64 mM K⁺ in Krebs' solution
Why This Matters
For research into potassium‑mediated nerve block or for the formulation of desensitising agents, dipotassium tartrate provides a viable alternative to potassium citrate with a distinct counter‑ion profile.
Dentinal DesensitisationElectrophysiologyPotassium Salt
[1] Peacock, J. M., & Orchardson, R. (1999). Action potential conduction block of nerves in vitro by potassium citrate, potassium tartrate and potassium oxalate. Journal of Clinical Periodontology, 26(1), 33–37. View Source
Regulatory ADI: Tartrate Group Safety Margin
The EFSA has established a group Acceptable Daily Intake (ADI) of 240 mg·kg⁻¹·bw·day⁻¹ (expressed as tartaric acid) for l(+)‑tartaric acid and its potassium and sodium salts, including dipotassium tartrate (E 336(ii)). This ADI is derived from a chronic rat study with a No‑Observed‑Adverse‑Effect‑Level (NOAEL) of 3,100 mg·kg⁻¹·bw·day⁻¹ and a reduced uncertainty factor of 10 [1].
Regulatory ADIClass-level
Group ADI 240 mg·kg⁻¹·bw·day⁻¹
EFSA 2020, uncertainty factor 10
Supports food‑grade procurement and exposure assessment.
Class‑level inference from tartrate group.
Food SafetyRegulatory ComplianceADI
Evidence Dimension
Acceptable Daily Intake (ADI)
Target Compound Data
240 mg·kg⁻¹·bw·day⁻¹ (group ADI for tartrates)
Comparator Or Baseline
N/A (class‑level ADI)
Quantified Difference
N/A
Conditions
EFSA re‑evaluation, 2020
Why This Matters
Procurement of dipotassium tartrate from reputable suppliers ensures compliance with the EFSA group ADI, allowing its use in food products across the EU at levels up to quantum satis for most categories.
Food SafetyRegulatory ComplianceADI
[1] EFSA Panel on Food Additives and Flavourings (FAF). (2020). Re‐evaluation of l(+)‐tartaric acid (E 334), sodium tartrates (E 335), potassium tartrates (E 336), potassium sodium tartrate (E 337) and calcium tartrate (E 354) as food additives. EFSA Journal, 18(3), e06030. View Source
Dipotassium (2R,3R)-2,3-dihydroxybutanedioate retains the natural L‑(+) stereochemistry of tartaric acid and is employed as a chiral selector in HPLC and capillary electrophoresis. The (2R,3R) configuration enables diastereomeric complex formation with enantiomeric analytes, a property that is absent in the meso‑ or racemic forms of the tartrate dianion [1].
Demonstrated utility as chiral mobile phase additive
Comparator Or Baseline
Meso‑tartrate or racemic tartrate: minimal chiral discrimination
Quantified Difference
Qualitative: enantiomeric resolution achievable
Conditions
HPLC with tartrate‑modified mobile phases
Why This Matters
For laboratories developing enantioselective methods, procurement of the (2R,3R)‑configured dipotassium salt is non‑negotiable; the wrong stereoisomer will not deliver the required chiral recognition.
[1] Habala, L., Horáková, R., & Čižmáriková, R. (2015). Application of tartaric acid and its derivatives in chromatographic separation methods. Acta Facultatis Pharmaceuticae Universitatis Comenianae, 62(1), 1–7. View Source
Key Applications of Dipotassium Tartrate
Oenological Acidity Regulation
In winemaking, dipotassium tartrate is used to reduce excessive acidity without introducing foreign ions. Because it is the potassium salt of the same tartaric acid naturally present in grapes, it respects the intrinsic composition of the wine far better than alternative neutralising agents such as potassium carbonate or sodium hydroxide . The high water solubility (226 g·L⁻¹) ensures rapid dissolution and homogeneous distribution in the must or wine, while the near‑neutral pH (7.0–8.5) provides gentle de‑acidification .
Chiral Chromatography for Enantioseparation
The (2R,3R)‑dipotassium tartrate serves as an inexpensive, water‑soluble chiral selector in HPLC and capillary electrophoresis. When added to the mobile phase, it forms transient diastereomeric complexes with chiral analytes, enabling baseline separation of enantiomers . Unlike more costly synthetic chiral selectors, dipotassium tartrate is readily available at high purity (≥99%) and can be used in both analytical and preparative‑scale separations .
Potassium-Mediated Nerve Block in Desensitising Formulations
Dipotassium tartrate has been shown to attenuate action potential conduction in vitro with an efficacy equivalent to potassium citrate and superior to potassium oxalate [1]. This makes it a candidate for experimental studies of potassium‑induced nerve block and for the development of dentinal desensitising toothpastes or oral rinses. Its high solubility and neutral pH facilitate formulation into aqueous vehicles without requiring additional buffering .
Food Additive E 336(ii): Acidity Regulator and Antioxidant Synergist
As a food additive listed under E 336(ii), dipotassium tartrate is authorised for use at quantum satis in a wide range of food categories, including processed cereal‑based foods, confectionery, and beverages [2]. It functions as an acidity regulator, an antioxidant synergist (enhancing the activity of primary antioxidants), and a stabiliser. Its high purity specifications (e.g., ≥99% assay, loss on drying ≤4%) and the established group ADI of 240 mg·kg⁻¹·bw·day⁻¹ provide a well‑characterised safety profile for food‑grade procurement [3].
Application
Selection Property
Validation Focus
Oenological acidity regulation
High water solubility, near‑neutral pH
Gentle de‑acidification without foreign ions
Chiral chromatography enantioseparation
(2R,3R) stereochemistry, water‑soluble selector
Enantiomeric resolution in HPLC/CE
Potassium‑mediated nerve block research
High aqueous solubility, neutral pH
Action potential attenuation assay context
Food additive E 336(ii) acidity regulator
High purity, group ADI compliance
Regulatory conformity (EFSA, quantum satis)
[1] Peacock, J. M., & Orchardson, R. (1999). Action potential conduction block of nerves in vitro by potassium citrate, potassium tartrate and potassium oxalate. Journal of Clinical Periodontology, 26(1), 33–37. View Source
[2] European Commission. (2011). Regulation (EU) No 1129/2011 amending Annex II to Regulation (EC) No 1333/2008. View Source
[3] EFSA Panel on Food Additives and Flavourings (FAF). (2020). Re‐evaluation of l(+)‐tartaric acid (E 334), sodium tartrates (E 335), potassium tartrates (E 336), potassium sodium tartrate (E 337) and calcium tartrate (E 354) as food additives. EFSA Journal, 18(3), e06030. View Source
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